![molecular formula C11H21NO3 B184169 tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS No. 160132-54-7](/img/structure/B184169.png)
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 160132-54-7 . It has a molecular weight of 215.29 . The compound is in powder form and is usually stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 3-(2-hydroxyethyl)-1-pyrrolidinecarboxylate” and its InChI Code is "1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3" . This indicates that the compound has a pyrrolidine ring with a tert-butyl ester and a 2-hydroxyethyl group attached to it.Physical And Chemical Properties Analysis
The compound is a powder and is usually stored at room temperature . It has a molecular weight of 215.29 .Scientific Research Applications
Asymmetric Synthesis and N-Heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, play a critical role in the stereoselective synthesis of amines and their derivatives. They have been extensively utilized for asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are key structural motifs in natural products and therapeutically relevant compounds. This highlights the potential of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate in facilitating the synthesis of structurally diverse and complex molecules with significant biological activities (Philip et al., 2020).
Environmental Impact and Biodegradation
The environmental occurrence, fate, and biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) have been subjects of extensive studies. These insights are crucial for understanding the environmental impact of related compounds and developing strategies for their remediation. Biodegradation pathways often involve hydroxylation and subsequent formation of intermediates such as tert-butyl alcohol and 2-hydroxyisobutyric acid, indicating potential environmental degradation routes for this compound (Thornton et al., 2020).
Drug Discovery and Biological Activity
Pyrrolidine derivatives are extensively explored in drug discovery due to their significant biological activities. The pyrrolidine ring, present in this compound, is a versatile scaffold in medicinal chemistry, contributing to the stereochemistry and three-dimensional structure of bioactive compounds. This aspect underlines the potential of this compound in the synthesis of novel compounds with therapeutic applications (Li Petri et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWWTPZWOPIOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626712 |
Source
|
Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160132-54-7 |
Source
|
Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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